3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine
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Overview
Description
3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine is a complex organic compound that features a combination of pyridazine, piperidine, and cyclopropyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine typically involves multiple steps:
Formation of the Pyridazine Moiety: The synthesis begins with the preparation of 6-methylpyridazine, which can be achieved through the reaction of hydrazine with 3-methyl-2-butanone under acidic conditions.
Attachment of the Piperidine Group: The 6-methylpyridazine is then reacted with piperidine in the presence of a suitable base, such as sodium hydride, to form the 4-[(6-methylpyridazin-3-yl)oxymethyl]piperidine intermediate.
Cyclopropyl Group Introduction: The final step involves the reaction of the intermediate with 1-phenylcyclopropylmethanone under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridazine moieties, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium catalyst, mild temperatures.
Substitution: Alkyl halides, acyl chlorides, appropriate solvents like dichloromethane or tetrahydrofuran.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced forms with hydrogenated functional groups.
Substitution: Substituted derivatives with new alkyl or acyl groups.
Scientific Research Applications
3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
3-methyl-6-{[1-(1-phenylcyclopropanecarbonyl)piperidin-4-yl]methoxy}pyridazine: Unique due to its specific combination of functional groups.
[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)ethanone: Similar structure but with an ethanone group instead of methanone.
[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)propanone: Similar structure but with a propanone group instead of methanone.
Uniqueness
The uniqueness of this compound lies in its specific combination of pyridazine, piperidine, and cyclopropyl groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1-phenylcyclopropyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O2/c1-16-7-8-19(23-22-16)26-15-17-9-13-24(14-10-17)20(25)21(11-12-21)18-5-3-2-4-6-18/h2-8,17H,9-15H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBCVMUCBAGURRD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OCC2CCN(CC2)C(=O)C3(CC3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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